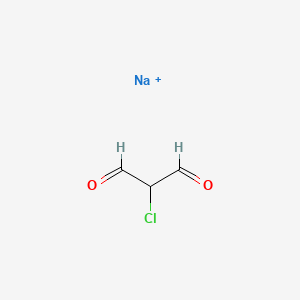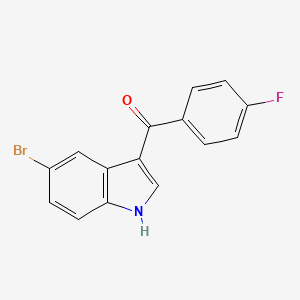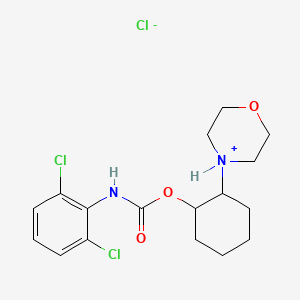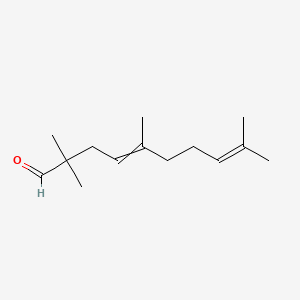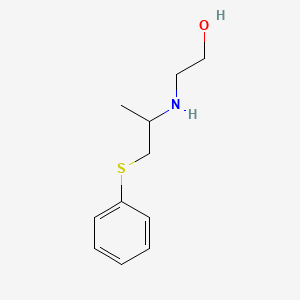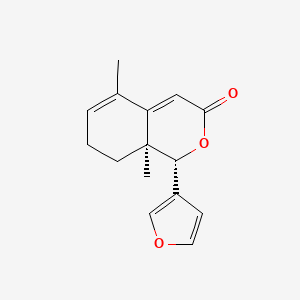![molecular formula C13H17F3N2O B13749996 (2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide CAS No. 1146852-38-1](/img/structure/B13749996.png)
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenylethylamine moiety, and a pentanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,5,5-trifluoropentan-2-one and (1R)-1-phenylethylamine.
Formation of Intermediate: The initial step involves the reaction of 5,5,5-trifluoropentan-2-one with (1R)-1-phenylethylamine under controlled conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.
Amidation: The final step involves the amidation of the amine with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and receptor-ligand interactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Fluorophenyl)piperazine: A compound with a fluorophenyl group and a piperazine ring, used in medicinal chemistry.
Antimony(III) fluoride: A compound with fluorine atoms bonded to antimony, used in various chemical reactions.
Uniqueness
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide is unique due to its specific combination of a trifluoromethyl group, a phenylethylamine moiety, and a pentanamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
| 1146852-38-1 | |
Fórmula molecular |
C13H17F3N2O |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]pentanamide |
InChI |
InChI=1S/C13H17F3N2O/c1-9(10-5-3-2-4-6-10)18-11(12(17)19)7-8-13(14,15)16/h2-6,9,11,18H,7-8H2,1H3,(H2,17,19)/t9-,11-/m1/s1 |
Clave InChI |
AYAIJXOLOYQFPL-MWLCHTKSSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)N[C@H](CCC(F)(F)F)C(=O)N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(CCC(F)(F)F)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




